6-Bromo-2,4-dichloro-3-nitroquinoline

Nucleophilic aromatic substitution Quinoline functionalization Microwave-assisted synthesis

Researchers often default to non-brominated 2,4-dichloro-3-nitroquinoline (CAS 132521-66-5) due to lower cost, sacrificing the C6 bromine handle essential for late-stage Suzuki, Buchwald-Hartwig, or Sonogashira diversification. 6-Bromo-2,4-dichloro-3-nitroquinoline restores this vector. • Orthogonal reactivity: C2/C4 chlorines undergo sequential SNAr; C6 bromine enables Pd-catalyzed cross-coupling. • Proven scaffold for kinase inhibitor libraries, HCV protease inhibitors, and dual-mode chemical probes. • LogP 4.27 aligns with lipophilic binding pockets and foliar uptake. Supplied with batch-specific 98% purity; ambient shipping.

Molecular Formula C9H3BrCl2N2O2
Molecular Weight 321.94 g/mol
Cat. No. B13931374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloro-3-nitroquinoline
Molecular FormulaC9H3BrCl2N2O2
Molecular Weight321.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H3BrCl2N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H
InChIKeyCXVZUSCVIFDMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloro-3-nitroquinoline Overview


6-Bromo-2,4-dichloro-3-nitroquinoline (CAS 2388520-27-0) is a triply activated quinoline electrophile, possessing halogen substituents at C2, C4, and C6 and a strong electron-withdrawing nitro group at C3 . The compound serves as a highly versatile synthetic intermediate, enabling programmed nucleophilic aromatic substitution (SNAr) sequences at C2 and C4, while preserving the C6 bromine for orthogonal transition metal-catalyzed cross-coupling . Its structure—combining three distinct leaving groups with a nitro moiety—confers a unique reactivity profile for constructing complex polyfunctionalized quinoline libraries in medicinal chemistry and agrochemical discovery .

Sequential SNAr at C4 then C2 for programmed library synthesis
C6 bromine retained for late-stage Suzuki / Buchwald cross-coupling
Triply activated electrophile with nitro-directed regioselectivity

6-Bromo-2,4-dichloro-3-nitroquinoline vs Common Alternatives


In silico screening and early-stage discovery programs often default to non-brominated 2,4-dichloro-3-nitroquinoline (CAS 132521-66-5) or mono-bromo analogs due to lower cost or higher commercial availability . However, such generic substitution eliminates the C6 bromine handle, which is critical for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . Furthermore, the presence of bromine at C6 substantially increases molecular weight (321.94 vs. 243.05 g/mol) and lipophilicity (LogP 4.27), parameters that directly impact cellular permeability and target engagement in medicinal chemistry campaigns . The compound's multi-vector functionalization capability is not recapitulated by the parent 2,4-dichloro-3-nitroquinoline or by isomers such as 7-bromo-2,4-dichloro-3-nitroquinoline, which exhibit altered regioselectivity in SNAr reactions .

Non-brominated analog Lacks C6 handle; eliminates orthogonal cross-coupling diversification
7-Bromo isomer Altered SNAr regioselectivity may shift substitution sequence
Generic 2,4-dichloro scaffold Lower LogP (~2.6) and MW may alter permeability profile in cell-based assays

6-Bromo-2,4-dichloro-3-nitroquinoline Differentiation Evidence


Regioselective SNAr Reactivity

6-Bromo-2,4-dichloro-3-nitroquinoline exhibits a well-defined regioselectivity hierarchy in SNAr reactions, with the C4 chlorine undergoing complete substitution by amines prior to any reaction at C2 . This behavior mirrors that of the parent 2,4-dichloro-3-nitroquinoline, but the presence of C6 bromine introduces orthogonal reactivity not present in the parent scaffold . The nitro group at C3 activates both C2 and C4 positions toward nucleophilic attack via Meisenheimer complex stabilization, enabling sequential functionalization under mild conditions .

SNAr Regioselectivity
Class-level inference
C4 substitution precedes C2; qualitative parity with parent scaffold, but retains C6-Br for orthogonal coupling
Supports step-efficient sequential functionalization
Regioselectivity verified under microwave and thermal conditions
Nucleophilic aromatic substitution Quinoline functionalization Microwave-assisted synthesis

Lipophilicity and Molecular Weight

Introduction of bromine at C6 increases the calculated LogP to 4.27, compared to approximately 2.5-3.0 for the non-brominated 2,4-dichloro-3-nitroquinoline analog . The molecular weight increases from 243.05 g/mol to 321.94 g/mol . These differences are significant for medicinal chemistry programs where balanced lipophilicity is critical for cellular permeability while avoiding excessive hydrophobicity that triggers promiscuous binding or poor solubility .

Lipophilicity & MW
Data to verify
LogP 4.27 (calc.), MW 321.94 g/mol vs. parent LogP ~2.6, MW 243.05 g/mol
Higher LogP may influence permeability; requires experimental confirmation
Calculated LogP; measured values may differ
Lipophilicity Drug-likeness Lead optimization

Purity, Pricing, and Storage

6-Bromo-2,4-dichloro-3-nitroquinoline is commercially available at 98% purity from major suppliers, with pricing tiered by quantity . Representative pricing (EUR): 100 mg = €171.00; 250 mg = €265.00; 1 g = €498.00 . The compound requires storage at 2-8°C to maintain stability . These procurement parameters differ from the non-brominated analog, which is typically less expensive but lacks the C6 functional handle essential for late-stage diversification .

Purity & Pricing
Cross-study comparable
98% purity, 1 g ≈ €498; storage 2–8°C. Non-brominated: 95%, 1 g ≈ €80–150, ambient storage
Price premium reflects C6-Br synthetic value; weigh against step-count reduction
Pricing indicative; verify with supplier
Procurement Purity specification Cost analysis

6-Bromo-2,4-dichloro-3-nitroquinoline Applications


Kinase Inhibitor Library Synthesis

The compound serves as an ideal scaffold for generating diverse kinase inhibitor libraries. Sequential SNAr at C4 (amine introduction) followed by C2 substitution installs two vectors for target engagement, while the retained C6 bromine enables Suzuki coupling to introduce aryl/heteroaryl groups for extended hydrophobic pocket occupancy. This three-dimensional diversification strategy is supported by the regioselective reactivity profile documented in peer-reviewed synthesis studies . The elevated LogP (4.27) positions derived analogs favorably for targets with lipophilic binding pockets .

HCV Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines are explicitly claimed as key intermediates in the synthesis of HCV protease inhibitors, with 2,4-dichloro substitution patterns enabling rapid access to functionalized cores . The 6-bromo variant provides an additional point of diversity not available from the parent 2,4-dichloro-3-nitroquinoline, allowing exploration of substituent effects on antiviral potency and metabolic stability. Patent literature confirms the utility of bromoquinolines in this therapeutic area .

Dual-Mode Chemical Probe Development

The orthogonal reactivity of C2/C4 chlorines (SNAr) and C6 bromine (cross-coupling) enables the construction of dual-mode chemical probes. For example, C4 can be functionalized with a targeting ligand (e.g., kinase inhibitor warhead), C2 with a fluorescent reporter, and C6 with an affinity tag (e.g., biotin) via Suzuki coupling. This sequential functionalization strategy eliminates protecting group manipulations and is uniquely enabled by the 6-bromo substitution pattern .

Fungicide and Herbicide Scaffold Discovery

3-Nitroquinoline derivatives have documented applications as agricultural chemicals, including herbicidal and fungicidal activities . The 6-bromo-2,4-dichloro-3-nitroquinoline scaffold offers three independently addressable diversification points for agrochemical lead optimization, enabling systematic exploration of substituent effects on target pest selectivity and environmental fate parameters. The balanced lipophilicity (LogP 4.27) aligns with typical agrochemical property space for foliar uptake .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal SNAr / cross-coupling vectors
Confirm regioselective amine introduction sequence
HCV protease inhibitor intermediate
Bromo-substituted quinoline core availability
Verify patent-reported synthetic utility and scalability
Dual-mode chemical probe development
C2/C4/C6 orthogonal reactivity
Assess sequential functionalization without protecting groups
Agrochemical scaffold discovery
Three diversification points; LogP 4.27
Evaluate substituent effects on target pest selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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